methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate
Description
Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound featuring a benzo[d]imidazole core substituted at the 2-position with a difluoromethyl group and at the 4-position with a methyl carboxylate ester. The benzo[d]imidazole scaffold is notable for its aromaticity and ability to engage in hydrogen bonding, making it a versatile building block in medicinal chemistry and materials science. The carboxylate ester enhances lipophilicity, which may influence bioavailability and metabolic stability .
Properties
IUPAC Name |
methyl 2-(difluoromethyl)-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-16-10(15)5-3-2-4-6-7(5)14-9(13-6)8(11)12/h2-4,8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSQSNRYTWUFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=N2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the N-difluoromethylation of benzimidazole derivatives using reagents such as chlorodifluoromethane or fluoroform under basic conditions . The reaction conditions often include the use of a strong base like sodium hydride or potassium tert-butoxide to facilitate the formation of the difluoromethylated product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate is primarily explored for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for the following applications:
- Antimicrobial Activity: Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been investigated for its effectiveness against various pathogens, including bacteria and fungi .
- Anticancer Properties: Due to its ability to inhibit tubulin polymerization, this compound shows promise in cancer treatment by disrupting cell division . Studies have demonstrated that benzimidazole derivatives can be potent against multiple cancer cell lines.
Biological Research
The compound's mechanism of action involves binding to specific enzymes and receptors, which can lead to modulation of their activity. This property is crucial for:
- Enzyme Inhibition: this compound may inhibit enzymes involved in critical biological pathways, thereby offering a route for the development of new drugs targeting diseases such as cancer and infections .
- Structure-Activity Relationship Studies: The compound serves as a building block in the synthesis of more complex molecules, aiding in the exploration of structure-activity relationships (SAR) that can identify more potent derivatives .
Material Science
In addition to its biological applications, this compound is utilized in material science:
- Synthesis of New Materials: Its chemical properties allow it to be used as an intermediate in the synthesis of advanced materials, potentially contributing to the development of novel polymers or coatings with enhanced properties .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of this compound against various strains of bacteria and fungi. The results indicated that the compound exhibited significant activity against resistant strains, suggesting its potential use in treating infections caused by multidrug-resistant organisms .
Case Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer properties of this compound against human colorectal carcinoma cell lines. The results showed that certain derivatives had lower IC50 values than established chemotherapeutic agents, highlighting their potential as effective anticancer drugs .
Mechanism of Action
The mechanism of action of methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which can disrupt cell division and lead to anticancer effects . Additionally, the compound may interact with other proteins and pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position of the benzo[d]imidazole ring is critical for modulating electronic and steric properties. Key comparisons include:
Key Observations :
- Electron Effects : Difluoromethyl and sulfinyl groups are electron-withdrawing, altering ring electron density compared to electron-donating groups like methoxy or phenyl .
- Reactivity : Propynyloxy substituents enable alkyne-azide cycloaddition (click chemistry), whereas sulfinyl groups facilitate nucleophilic substitution .
Carboxylate vs. Other Functional Groups at the 4-Position
The 4-position substituent significantly impacts solubility and pharmacological activity:
Key Observations :
- Solubility : Carboxylate esters balance lipophilicity and hydrolytic conversion to acids, whereas morpholine and piperazine groups enhance water solubility .
- Applications : Carboxylates are common in prodrug design, while triazine derivatives target enzyme inhibition (e.g., PARP-1 or kinase targets) .
Biological Activity
Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate (CAS No. 1336890-32-4) is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H8F2N2O2
- Molecular Weight : 226.18 g/mol
- Structure : The compound features a difluoromethyl group that enhances lipophilicity and metabolic stability, making it a valuable candidate for various biological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as tubulin polymerization, which is critical for cell division. This inhibition can lead to anticancer effects by disrupting mitosis .
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, potentially influencing pathways related to apoptosis and cell survival.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent:
- Cytotoxic Effects : A study reported that derivatives of benzimidazole, including this compound, exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) cells. The half-maximal inhibitory concentration (IC50) values indicated potent activity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5.0 | Induction of apoptosis and cell cycle arrest in G1 phase |
| MCF7 | 6.5 | Inhibition of tubulin polymerization |
| A549 | 7.0 | Modulation of apoptotic pathways |
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Treatment with the compound resulted in a significant increase in the proportion of cells in the G1 phase while decreasing those in the S and G2/M phases. This suggests that it effectively halts cell cycle progression, which is crucial for cancer treatment .
- Apoptotic Signaling : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, indicating its potential to trigger apoptotic pathways through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial effects:
- Antifungal and Antibacterial Properties : Studies indicate that compounds with similar structures possess antifungal and antibacterial activities, suggesting this compound may also be effective against various pathogens .
Case Studies and Research Findings
- Cell Cycle Analysis in HepG2 Cells :
- Structure-Activity Relationship Studies :
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted diamino benzoate precursors. For example, methyl 2,3-diamino-4,5-difluorobenzoate can react with carbonylating agents like carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to form the benzoimidazole core . Difluoromethylation at the 2-position may involve nucleophilic substitution using difluoromethyl halides or transition-metal-catalyzed C-H activation. Purification often employs precipitation with diethyl ether followed by vacuum drying .
Q. How is X-ray crystallography utilized to confirm the structure of benzoimidazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer (e.g., Bruker Kappa APEXII CCD). Structural refinement is performed using SHELXL, which refines atomic coordinates, thermal parameters, and occupancy factors. Key parameters include unit cell dimensions (e.g., monoclinic ) and hydrogen-bonding interactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent patterns (e.g., difluoromethyl at δ~55 ppm for F coupling).
- IR : Confirms carbonyl (C=O, ~1700 cm) and N-H stretches (~3200 cm).
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 229.5) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing electron-withdrawing groups (e.g., difluoromethyl) at the 2-position?
- Methodological Answer : Optimize solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for kinetic control), and catalysts (e.g., Cu(I) for azide-alkyne cycloadditions). Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves yield . Monitor progress via TLC or LC-MS to identify side products like over-fluorinated analogs.
Q. What strategies resolve contradictions in biological activity data for structurally similar benzoimidazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., -CF vs. -Cl on EGFR inhibition) using in vitro assays .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase domain). Analyze binding poses for hydrogen bonds with key residues (e.g., Met793) .
- ADMET Analysis : Evaluate pharmacokinetic discrepancies (e.g., bioavailability vs. logP) using SwissADME or ADMETLab .
Q. How are computational methods applied to predict metabolic pathways or toxicity?
- Methodological Answer :
- Metabolism Prediction : Use GLORY or Meteor software to identify Phase I oxidation sites (e.g., methyl ester hydrolysis).
- Toxicity Screening : Employ ProTox-II to assess hepatotoxicity risk based on structural alerts (e.g., nitro groups) .
Q. What crystallographic challenges arise when analyzing halogen-substituted benzoimidazoles, and how are they addressed?
- Methodological Answer : Halogens (e.g., Cl, F) cause absorption errors or disorder. Mitigate via:
- Absorption Correction : Apply multi-scan methods (e.g., SADABS).
- Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement.
- Disordered Atoms : Apply restraints (ISOR, DELU) during refinement .
Data Contradiction & Validation
Q. How to validate purity when HPLC and H NMR data conflict?
- Methodological Answer :
- HPLC-DAD/MS : Check for co-eluting impurities undetected by UV.
- NMR Solvent Suppression : Ensure residual solvent peaks (e.g., DMSO-d) do not mask compound signals.
- Elemental Analysis : Verify %C/%H/%N within ±0.4% of theoretical values .
Q. Why might biological activity vary between batches synthesized via identical protocols?
- Methodological Answer :
- Polymorphism : Characterize batches via PXRD to detect crystalline vs. amorphous forms.
- Trace Metal Contamination : Use ICP-MS to rule out catalyst residues (e.g., Cu from click chemistry) .
Tables for Key Data
| Property | Typical Value | Reference |
|---|---|---|
| Molecular Weight | 229.5 g/mol ([M+H]) | |
| Melting Point | 180–185°C (decomposes) | |
| LogP (Predicted) | 2.1 ± 0.3 (SwissADME) | |
| Crystallographic Space Group | Monoclinic () |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
